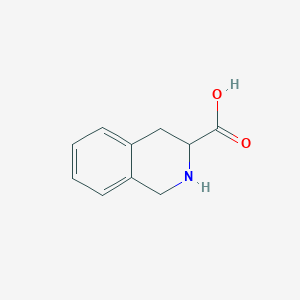

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41994-51-8 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80868286 | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67123-97-1, 35186-99-3, 103733-65-9 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67123-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental basic properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH), a conformationally constrained analog of the amino acid phenylalanine. This document outlines its acidic and basic characteristics, provides experimental protocols for their determination, and explores its role in relevant biological signaling pathways.

Core Physicochemical Properties

This compound is an amphoteric molecule, possessing both a carboxylic acid group and a secondary amine group. These functional groups dictate its acid-base behavior in solution.

Quantitative Acidity and Basicity Data

| Parameter | Functional Group | Predicted pKa |

| pKa1 | Carboxylic Acid | ~2.21 |

| pKa2 | Secondary Amine | ~9.36* |

| Isoelectric Point (pI) | ~5.79 |

*Note: The pKa value for the secondary amine is an estimate based on the parent compound 1,2,3,4-tetrahydroisoquinoline[1]. The actual pKa may vary slightly due to the presence of the carboxylic acid group.

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. It is calculated by averaging the pKa values of the two ionizable groups: pI = (pKa1 + pKa2) / 2[2][3][4][5][6].

Protonation States of THIQ-3-COOH

The charge of THIQ-3-COOH in solution is pH-dependent. The following diagram illustrates the predominant ionic form at different pH ranges relative to its pKa values.

Experimental Determination of Basic Properties

The pKa values and the isoelectric point of amino acids like THIQ-3-COOH are typically determined experimentally using acid-base titration.

Experimental Protocol: Acid-Base Titration

This protocol outlines the general procedure for determining the pKa values of an amino acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers and other standard laboratory glassware

-

Distilled or deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of THIQ-3-COOH and dissolve it in a specific volume of distilled water to create a solution of known concentration.

-

Acidification: Add a standardized HCl solution to the amino acid solution to fully protonate both the carboxylic acid and the amine groups. The starting pH should be low (e.g., around 1.5-2.0).

-

Titration with Strong Base: Slowly add the standardized NaOH solution in small, precise increments from a buret.

-

pH Measurement: After each addition of NaOH, record the pH of the solution using a calibrated pH meter.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa1 (carboxylic acid), and the second midpoint corresponds to pKa2 (secondary amine).

-

pI Determination: The isoelectric point (pI) is the pH at the equivalence point between the two buffering regions.

The following diagram illustrates a typical workflow for this experimental procedure.

References

- 1. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 3. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 4. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 5. theorango.com [theorango.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Discovery, History, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of the amino acid phenylalanine. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, key synthetic methodologies, and its significant applications in medicinal chemistry, with a particular focus on its role as a scaffold for potent enzyme inhibitors.

Discovery and History

The specific first synthesis of this compound is not definitively documented in a single seminal publication. However, its development is intrinsically linked to the discovery of synthetic routes to the broader tetrahydroisoquinoline scaffold. The two foundational reactions in this regard are the Bischler-Napieralski reaction, first reported in 1893, and the Pictet-Spengler reaction, discovered in 1911.[1] The latter, a condensation reaction between a β-arylethylamine and an aldehyde or ketone, has become a cornerstone for the synthesis of tetrahydroisoquinolines and their derivatives, including Tic.[1][2]

This compound is recognized as an unnatural α-amino acid, meaning it is not found in the natural pool of amino acids.[3][4] Its significance grew as medicinal chemists recognized its utility as a rigid analog of phenylalanine or tyrosine.[3] This conformational constraint makes Tic a valuable tool in peptide and peptidomimetic design, helping to lock bioactive conformations and improve metabolic stability. A landmark application of Tic is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, an approved medication for hypertension and heart failure, underscoring its therapeutic importance.[3] More recently, the Tic scaffold has been exploited for the development of inhibitors of Bcl-2/Mcl-1, proteins that are key regulators of apoptosis and are often overexpressed in cancer cells.[5]

Key Synthetic Methodologies

The Pictet-Spengler reaction remains a widely used and versatile method for the synthesis of the Tic core. The general mechanism involves the condensation of a phenylethylamine derivative with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization followed by rearomatization.

Experimental Protocol: Pictet-Spengler Synthesis of a Tic Derivative

This protocol provides a generalized procedure for the synthesis of a this compound derivative.

Materials:

-

Phenylalanine methyl ester hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Methanol

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of phenylalanine methyl ester hydrochloride (1 equivalent) in methanol, add formaldehyde (1.2 equivalents) and formic acid (2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound methyl ester.

-

Subsequent hydrolysis of the methyl ester using standard procedures (e.g., treatment with aqueous acid or base) will yield the final this compound.

Applications in Drug Discovery: Bcl-2/Mcl-1 Inhibitors

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[5] Anti-apoptotic members of this family, such as Bcl-2 and Mcl-1, are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to chemotherapy.[5] Small molecule inhibitors that disrupt the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins are a promising strategy in cancer therapy. The rigid scaffold of this compound has proven to be an excellent starting point for the design of such inhibitors.

Quantitative Data: Tic Derivatives as Bcl-2/Mcl-1 Inhibitors

A series of substituted this compound derivatives were developed and evaluated for their binding affinity to Bcl-2 and Mcl-1, and their anti-proliferative activity against cancer cell lines.[5] The lead compound exhibited a Ki of 5.2 µM against the Bcl-2 protein.[5] The following table summarizes the biological data for selected derivatives.

| Compound | R1 | R2 | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) | Jurkat IC50 (µM) |

| Lead (1) | H | H | 5.2 | >50 | >50 |

| 11a | 4-Cl | H | 2.8 | 10.5 | 21.3 |

| 11b | 4-F | H | 3.1 | 12.8 | 25.6 |

| 11h | 4-Cl | 4-CH3 | 1.5 | 5.7 | 10.8 |

| 11t | 4-CF3 | 4-OCH3 | 0.8 | 2.1 | 5.4 |

Data extracted from Bioorganic Chemistry, 2019, 88, 102938.[5]

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of compounds to Bcl-2 family proteins.

Principle: A fluorescently labeled peptide (tracer) that binds to the protein of interest is used. In its unbound state, the small tracer rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the larger protein, its rotation is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in fluorescence polarization.

Materials:

-

Recombinant human Bcl-2 or Mcl-1 protein

-

Fluorescently labeled Bak BH3 peptide (tracer)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)

-

Test compounds (Tic derivatives) dissolved in DMSO

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In the microplate, add the test compound solution.

-

Add a fixed concentration of the Bcl-2 or Mcl-1 protein to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-protein binding.

-

Add a fixed concentration of the fluorescently labeled Bak BH3 peptide to all wells.

-

Incubate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for a FITC label).

-

The data is used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell line (e.g., Jurkat cells)

-

Complete cell culture medium

-

Test compounds (Tic derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment (for adherent cells).

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound has evolved from a synthetically accessible, constrained amino acid analog to a privileged scaffold in modern drug discovery. Its historical roots in the development of fundamental organic reactions highlight the enduring importance of synthetic chemistry. The successful incorporation of the Tic core into the ACE inhibitor quinapril and its more recent application in the design of potent Bcl-2/Mcl-1 inhibitors for cancer therapy demonstrate its versatility and therapeutic potential. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to leverage the unique properties of the Tic scaffold in the development of novel therapeutics.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications and modifications of this compound (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of this compound derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers and Stereochemistry of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained cyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable scaffold for introducing specific secondary structures, particularly β-turns, into peptides and peptidomimetics. This structural constraint can lead to enhanced biological activity, receptor selectivity, and metabolic stability. The stereochemistry at the C3 position is a critical determinant of the pharmacological and conformational properties of Tic-containing molecules. This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and biological significance of the (R)- and (S)-enantiomers of Tic, with a focus on their application in drug design and discovery.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

Unconstrained peptides often exhibit a high degree of conformational flexibility in solution, which can result in reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of constrained amino acids, such as this compound (Tic), is a powerful strategy to overcome these limitations. Tic is a rigid analogue of phenylalanine and tyrosine, and its bicyclic structure severely restricts the rotational freedom of the peptide backbone.[1][2] This inherent rigidity is instrumental in inducing and stabilizing specific secondary structures, most notably β-turns.[1]

The stereochemistry of Tic, specifically the configuration at the C3 chiral center, plays a pivotal role in dictating the precise geometry of the induced turn and, consequently, the biological activity of the resulting peptide. The (S)-enantiomer of Tic is particularly significant in many biological contexts.[3] This guide will delve into the stereochemical nuances of Tic enantiomers, their synthesis, and their impact on the pharmacological properties of molecules into which they are incorporated.

Stereochemistry and Conformational Effects of Tic Enantiomers

The defining feature of Tic is its ability to induce a β-turn, a secondary structure motif where the polypeptide chain reverses its direction. This is crucial for the overall topology and biological function of many peptides. The constrained nature of the Tic ring system pre-disposes the peptide backbone to form a hydrogen bond between the carbonyl oxygen of the residue at position 'i' and the amide proton of the residue at position 'i+3', which is the hallmark of a β-turn.[1]

The stereochemistry of the Tic residue determines the type of β-turn that is formed. The incorporation of Tic typically leads to the formation of a type I or type III β-turn, depending on the surrounding amino acid sequence and the specific enantiomer used.[1] While direct quantitative comparisons of the biological activities of the standalone (R)- and (S)-enantiomers of Tic are not extensively documented in publicly available literature, their differential effects are profound when incorporated into peptides. For instance, in the context of opioid receptor ligands, the stereochemistry of the Tic residue can dramatically influence binding affinity and selectivity.

Quantitative Data on Tic-Containing Peptides

The following table summarizes key quantitative data from studies on peptides containing Tic, highlighting the impact of this constrained amino acid on receptor binding affinity.

| Peptide/Analog | Target Receptor | Tic Enantiomer | IC50 (nM) | Ki (nM) | Fold Change in Affinity | Reference |

| TIPP (Tyr-Tic -Phe-Phe) | δ-opioid receptor | (S)-Tic | - | - | - | [1] |

| Endomorphin-2 Analog | μ-opioid receptor | (S)-Tic | 2.5 | - | 4-fold increase vs Proline | [1] |

| Phenylalanine Analog | - | (S)-Tic | - | - | - | [4] |

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of the racemic Tic core structure is commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Protocol: Pictet-Spengler Synthesis of Racemic Tic

-

Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Glyoxylic Acid: To the stirred solution, add an aqueous solution of glyoxylic acid (1.1 equivalents).

-

Acid Catalysis: Acidify the reaction mixture by adding a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, dropwise.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield racemic this compound.

Caption: Workflow for the synthesis of racemic Tic via the Pictet-Spengler reaction.

Resolution of Tic Enantiomers by Diastereomeric Salt Crystallization

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Protocol: Resolution of Racemic Tic

-

Salt Formation: Dissolve the racemic Tic in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)- or (S)-(+)-α-methylbenzylamine.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to differences in solubility.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl) to precipitate the pure enantiomer of Tic. Collect the solid by filtration, wash with cold water, and dry.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. Concentrate the mother liquor and repeat the crystallization process, or liberate the second enantiomer by acidification and purify it by other means.

Caption: Workflow for the resolution of racemic Tic into its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Protocol: Chiral HPLC Separation of Tic Enantiomers

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Sample Preparation: Dissolve the racemic Tic in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where Tic absorbs (e.g., around 210 nm).

-

Temperature: Column temperature can be controlled to optimize separation.

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Impact of Tic Stereochemistry on Signaling Pathways

The incorporation of a specific Tic enantiomer into a peptide can have a profound impact on its interaction with its biological target, such as a G-protein coupled receptor (GPCR). The conformationally constrained peptide, adopting a specific β-turn, can exhibit enhanced binding affinity and efficacy, leading to a more potent biological response.

Caption: Differential GPCR activation based on Tic enantiomer-induced peptide conformation.

The diagram above illustrates how the stereochemistry of the Tic residue can influence the signaling cascade. A peptide containing the (S)-Tic enantiomer may adopt a conformation that is optimal for binding to the GPCR, leading to strong receptor activation and a robust downstream cellular response. In contrast, the (R)-Tic enantiomer may induce a less favorable conformation, resulting in weaker binding and attenuated signaling.

Conclusion

The enantiomers of this compound represent a powerful tool in the arsenal of medicinal chemists and drug developers. The ability to rigidly constrain peptide backbones into specific β-turn conformations allows for the rational design of peptidomimetics with enhanced potency, selectivity, and stability. The stereochemistry at the C3 position is a critical design element, with the (S)- and (R)-enantiomers capable of inducing distinct conformational preferences and, consequently, eliciting different biological responses. A thorough understanding of the synthesis, resolution, and stereochemical implications of Tic enantiomers is essential for leveraging their full potential in the development of novel therapeutics. Further research into the specific biological activities of the individual Tic enantiomers will undoubtedly open new avenues for drug discovery.

References

- 1. Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diversity-oriented synthesis of medicinally important this compound (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid structure, which can be considered a constrained analog of phenylalanine, makes it a valuable scaffold for the design of peptidomimetics and other small molecules with therapeutic potential. This technical guide provides a comprehensive overview of the physical and chemical properties of THIQ-3-COOH, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 177.20 g/mol | --INVALID-LINK-- |

| CAS Number | 67123-97-1 (racemic) | --INVALID-LINK-- |

| 74163-81-8 ((S)-enantiomer) | [1] | |

| Melting Point | >300 °C ((S)-enantiomer) | [1] |

| Boiling Point | 309.12 °C (rough estimate) | [1] |

| pKa (predicted) | 2.21 ± 0.20 | [1] |

| Solubility | Soluble in hot water and basic water. | [1] |

| Appearance | White to light yellow crystalline powder. | [1] |

Spectral Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Spectral Data of this compound and its Derivatives

| Technique | Key Peaks and Assignments |

| ¹H NMR | Data for derivatives show characteristic signals for the tetrahydroisoquinoline core. For example, in methyl (3S)-N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, the presence of two isomers due to hindered rotation around the amide bond is observed.[2] |

| ¹³C NMR | Spectra of derivatives have been reported, allowing for the characterization of the carbon skeleton.[2] |

| FTIR | The FTIR spectrum of a related compound, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, shows characteristic bands for N-H and C-H stretching. For carboxylic acid derivatives, characteristic C=O and O-H stretching bands would be expected. |

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Pictet-Spengler Synthesis of this compound

This protocol outlines the synthesis of the racemic mixture of this compound from D,L-phenylalanine.

Materials:

-

D,L-Phenylalanine

-

37% Formaldehyde solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D,L-phenylalanine in concentrated hydrochloric acid.

-

Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The crude product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with diethyl ether to remove impurities.

-

Recrystallization: For further purification, dissolve the crude product in hot water, treat with activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain this compound hydrochloride.

-

Neutralization (Optional): To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., ammonium hydroxide) to its isoelectric point, which will cause the product to precipitate. Filter, wash with cold water, and dry.

Logical Workflow for Pictet-Spengler Synthesis

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to exhibit a range of biological activities, notably as modulators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

PPARγ Agonism

Certain derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent PPARγ agonists.[1][3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ by agonists leads to the transcription of target genes involved in these processes, which can result in improved insulin sensitivity. This makes PPARγ a key target for the development of drugs for type 2 diabetes.

The general mechanism of PPARγ activation involves the binding of a ligand to the ligand-binding domain of the receptor. This induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARγ Activation by Tetrahydroisoquinoline Derivatives

NF-κB Inhibition

Derivatives of 1,2,3,4-tetrahydroisoquinoline have also been investigated as inhibitors of the NF-κB signaling pathway.[4] NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory and anti-cancer drugs.

The mechanism by which tetrahydroisoquinoline derivatives inhibit the NF-κB pathway can involve the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of NF-κB.

NF-κB Signaling Inhibition by Tetrahydroisoquinoline Derivatives

Conclusion

This compound represents a versatile and valuable scaffold in modern drug discovery. Its constrained nature provides a unique structural platform for the design of potent and selective modulators of key biological targets. The well-established Pictet-Spengler synthesis allows for the accessible production of this core structure and its derivatives. The demonstrated activity of its derivatives as PPARγ agonists and NF-κB inhibitors highlights the therapeutic potential of this compound class in metabolic and inflammatory diseases. Further exploration of the structure-activity relationships of THIQ-3-COOH analogs is warranted to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide on 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Structural Analogues for Researchers, Scientists, and Drug Development Professionals

Core Introduction

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analogue of the amino acid phenylalanine.[1] This structural rigidity makes Tic and its derivatives valuable scaffolds in medicinal chemistry, particularly in the design of peptidomimetics and other small molecules targeting various enzymes and receptors.[2][3] One of the most successful applications of the Tic scaffold is in the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.[2][4] More recently, Tic analogues have emerged as promising inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are key regulators of programmed cell death and are often overexpressed in cancer cells.[5] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of Tic structural analogues, with a focus on their role as Bcl-2/Mcl-1 inhibitors.

Therapeutic Targeting of the Bcl-2 Family with Tic Analogues

The Bcl-2 family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis.[5] Anti-apoptotic members, including Bcl-2 and Mcl-1, prevent premature cell death, and their overexpression is a hallmark of many cancers, contributing to tumor progression and resistance to therapy.[5] Tic-based derivatives have been identified as a promising class of inhibitors that can bind to the hydrophobic groove of Bcl-2 and Mcl-1, disrupting their interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells.[5]

Bcl-2 Signaling Pathway in Apoptosis

The intrinsic apoptotic pathway is initiated by various cellular stresses, leading to the activation of BH3-only proteins. These proteins then bind to and neutralize anti-apoptotic Bcl-2 family members like Bcl-2 and Mcl-1. This allows the pro-apoptotic effector proteins Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c. Cytochrome c then triggers the activation of caspases, which execute the final stages of apoptosis. Tic analogues, by inhibiting Bcl-2 and Mcl-1, mimic the action of BH3-only proteins, thus promoting cancer cell death.

Synthesis of this compound Analogues

The core structure of Tic analogues is typically synthesized via the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of Tic itself, phenylalanine is used as the starting β-arylethylamine. The diversity of Tic analogues is achieved by varying the substituents on the aromatic ring of the starting phenylalanine derivative and by using different aldehydes or ketones in the condensation step.

General Experimental Protocol: Pictet-Spengler Synthesis of the Tic Core

Materials:

-

β-arylethylamine (e.g., substituted phenylalanine)

-

Aldehyde or ketone

-

Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Anhydrous solvent (e.g., methanol, toluene)

Procedure:

-

Dissolve the β-arylethylamine in the anhydrous solvent.

-

Add the aldehyde or ketone to the solution.

-

Add the acid catalyst and heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux, depending on the reactivity of the substrates).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Biological Evaluation of Tic Analogues

The primary method for evaluating the binding affinity of Tic analogues to Bcl-2 family proteins is the fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger protein.

Experimental Protocol: Fluorescence Polarization Competition Assay for Bcl-2/Mcl-1 Binding

Materials:

-

Purified recombinant Bcl-2 or Mcl-1 protein

-

Fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bak BH3)

-

Tic analogue to be tested

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)

-

Black, low-volume 384-well plates

Procedure:

-

Prepare a serial dilution of the Tic analogue in the assay buffer.

-

In the wells of the microplate, add a fixed concentration of the Bcl-2 or Mcl-1 protein and the fluorescently labeled BH3 peptide.

-

Add the different concentrations of the Tic analogue to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of potent Tic-based Bcl-2/Mcl-1 inhibitors involves systematic modifications of the core structure to optimize binding affinity and cellular activity. A lead compound with a Ki of 5.2 µM against Bcl-2 has been reported, serving as a starting point for further optimization.[5] The following table summarizes the binding affinities of a representative set of Tic analogues, illustrating key structure-activity relationships.

| Compound | R1 Substituent | R2 Substituent | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) |

| Lead Compound (1) | H | 4-Chlorophenyl | 5.2 | > 50 |

| Analogue 1a | 6-Fluoro | 4-Chlorophenyl | 3.8 | 25.6 |

| Analogue 1b | 7-Methoxy | 4-Chlorophenyl | 4.5 | 38.4 |

| Analogue 2a | H | 3,4-Dichlorophenyl | 2.1 | 15.8 |

| Analogue 2b | H | 4-Trifluoromethylphenyl | 6.8 | > 50 |

| Analogue 3a | 6-Fluoro | 3,4-Dichlorophenyl | 1.5 | 8.2 |

Note: The data presented in this table is representative and intended to illustrate SAR trends. Actual values may vary depending on the specific assay conditions.

From the data, several key SAR trends can be observed:

-

Substitution on the Tetrahydroisoquinoline Ring (R1): Small electron-withdrawing groups, such as fluorine at the 6-position, can lead to a modest improvement in binding affinity for both Bcl-2 and Mcl-1.

-

Substitution on the Phenyl Ring (R2): The nature and position of substituents on the C1-phenyl ring significantly impact activity. Halogen substitutions, particularly dichlorination, are generally favorable for binding to both Bcl-2 and Mcl-1.

-

Combined Modifications: Combining favorable substitutions at both the R1 and R2 positions can lead to a significant enhancement in inhibitory potency, as seen with analogue 3a.

Conclusion

This compound and its structural analogues represent a versatile and promising scaffold for the development of novel therapeutics. Their application as Bcl-2/Mcl-1 inhibitors has shown significant potential in the field of oncology. This guide has provided an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. The detailed experimental protocols and data presentation are intended to serve as a valuable resource for researchers and drug development professionals working in this area. Further optimization of the Tic scaffold, guided by the principles outlined herein, is expected to lead to the discovery of even more potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and development of this compound derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pictet-Spengler Reaction [ebrary.net]

The Tic Core Structure: A Technical Guide to its Biological Significance in Chloroplast Protein Import

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast majority of the several thousand proteins required for chloroplast function and biogenesis are encoded by the nuclear genome.[1] These proteins are synthesized in the cytosol as precursors with N-terminal targeting signals, known as transit peptides, and must be imported across the double membrane of the chloroplast envelope.[2][3] This critical process is mediated by two sophisticated molecular machines: the TOC (Translocon at the Outer envelope of Chloroplasts) and the TIC (Translocon at the Inner envelope of Chloroplasts) complexes.[1][3]

The Tic complex facilitates the final translocation step into the chloroplast stroma. At its heart lies a "core" structure, a subject of ongoing research and debate, which is fundamentally responsible for forming the protein-conducting channel and coordinating the motor activity that drives import. Understanding the architecture, function, and regulation of this Tic core is paramount for comprehending chloroplast biogenesis, plant cellular homeostasis, and for identifying novel targets for herbicides and other therapeutic agents. This guide provides an in-depth technical overview of the Tic core structure, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex molecular relationships involved.

The Core Components: A Dichotomy of Models

The precise composition of the Tic core translocon is still debated, with evidence supporting two primary models that are not necessarily mutually exclusive.

1. The 1-Megadalton (MDa) Tic Complex: Evidence from Blue Native PAGE (BN-PAGE) analysis has identified a stable 1-MDa complex that acts as a major translocation intermediate.[4] This complex is believed to form the primary protein-conducting channel across the inner membrane. Its core constituents are:

-

Tic20: A highly conserved integral membrane protein with four transmembrane helices.[5] Cross-linking studies have shown it in direct contact with preproteins during translocation, strongly suggesting it is a central channel-forming component.[5] However, its relatively low abundance in mature chloroplasts has led to speculation that it may be responsible for importing a specific subset of proteins or that other components are required.[6][7]

-

Tic21: A 21-kDa protein that shares structural similarity with Tic20 and mitochondrial channel proteins like Tim17/23.[5][8] Null mutants of Tic21 are albino and defective in protein import, establishing its essential role.[9] It is proposed to function as a core channel component alongside or in parallel with Tic20.[5]

-

Tic100 and Tic56: Additional components identified within the 1-MDa complex, whose precise roles in channel formation or regulation are still being elucidated.[6]

2. The Tic110 Scaffold Model: This model positions Tic110 as the central organizing hub of the Tic translocon.

-

Tic110: An abundant, essential inner membrane protein with a large (~100 kDa) C-terminal domain extending into the stroma.[10] While initially proposed as a channel protein itself, structural analyses suggest it more likely functions as a scaffold.[11] This stromal domain serves as a docking site for the incoming preprotein and, crucially, as a binding platform for the ATP-driven motor complex, which includes chaperones like Hsp93/ClpC.[10][12]

-

Tic40: A co-chaperone that links Tic110 to the Hsp93 motor, acting as an adapter to coordinate the pulling force required for translocation.[10][13]

Recent high-resolution cryo-electron microscopy studies of the entire TOC-TIC supercomplex are beginning to unify these models, showing how a Tic20-based channel can be physically and functionally linked to a larger scaffold that organizes the import motor.[14]

Data Presentation: Properties of Core Tic Subunits

While precise stoichiometric ratios and binding affinities for the Tic complex remain an active area of research, the fundamental properties of its core components have been well-characterized.

Table 1: Properties of Key Tic Core and Associated Subunits

| Subunit | Approx. MW (kDa) | Topology | Proposed Function(s) |

| Tic20 | 24 | 4 transmembrane helices | Forms the core protein-conducting channel.[5] |

| Tic21 | 21 | 4 transmembrane helices | Essential channel component, possibly with developmental specificity.[5][9] |

| Tic110 | 110 | 1-2 N-terminal transmembrane helices, large C-terminal stromal domain | Scaffold for motor complex (Hsp93); preprotein docking site.[11][12] |

| Tic40 | 40 | 1 N-terminal transmembrane helix, C-terminal stromal domain | Co-chaperone; links Tic110 to the Hsp93 motor.[10][13] |

| Hsp93/ClpC | 100 | Soluble, stromal | ATP-dependent molecular motor that drives translocation.[12] |

Table 2: Quantitative Parameters of Chloroplast Protein Import

| Parameter | Organism/System | Value | Significance |

| Precursor Binding Affinity (Kd) | Pea chloroplasts (for prSSU) | 6 - 10 nM | Demonstrates a high-affinity interaction between precursor proteins and the outer membrane receptor complex. |

| Receptor Site Density | Pea chloroplasts | 1500 - 3500 sites/chloroplast | Indicates a finite number of import sites on the chloroplast surface. |

| TOC Complex Stoichiometry | Pea chloroplasts | 3:3:1 or 4:4:1 (Toc75:Toc34:Toc159) | Provides a reference for the well-defined nature of the outer membrane translocon, a goal for future Tic complex studies. |

| 1-MDa TIC Complex Abundance | Arabidopsis thaliana | Reduced to ~10% in tic56-3 mutant vs. wildtype | Quantifies the severe impact of losing one subunit on the assembly of the entire 1-MDa channel complex.[6] |

Mechanism and Regulation of the Tic Core

The import of a precursor protein is a highly coordinated and energy-dependent process.

Protein Translocation Pathway

Following recognition and translocation across the outer membrane by the TOC complex, the transit peptide emerges into the intermembrane space and engages with the Tic core. The polypeptide is then threaded through the inner membrane channel, a process driven by the ATP-hydrolyzing activity of the stromal motor complex assembled on the Tic110 scaffold. Finally, the transit peptide is cleaved by the stromal processing peptidase (SPP), and the mature protein folds into its active conformation, often with the assistance of other stromal chaperones.

Regulatory Signaling Pathways

The activity of the Tic complex is not static; it is dynamically regulated by the metabolic state of the chloroplast, ensuring that protein import rates are matched to the organelle's needs. Two major regulatory inputs are:

-

Redox Regulation: Several Tic components, including Tic32, Tic55, and Tic62, are known as the "redox regulon".[8][12] These proteins can sense the stromal NADP+/NADPH ratio, a key indicator of photosynthetic activity.[12] This allows the import machinery to adjust its activity in response to light and dark cycles, potentially prioritizing the import of photosynthetic proteins during the day.

-

Calcium/Calmodulin Signaling: Both Tic110 and Tic32 have been shown to be regulated by calcium (Ca²⁺) and calmodulin, linking the protein import process to the broader cellular calcium signaling network.[8][12] This suggests that protein import can be modulated in response to various developmental cues and environmental stresses that trigger Ca²⁺ signals.

Experimental Protocols for Studying the Tic Core

Investigating the Tic complex requires a suite of specialized biochemical techniques. Below are detailed methodologies for three cornerstone experiments.

Protocol 1: In Vitro Chloroplast Protein Import Assay

Principle: This assay reconstitutes the protein import process using isolated, intact chloroplasts and a radiolabeled precursor protein synthesized in vitro. The amount of successfully imported (i.e., protease-protected) protein is quantified over time.

Materials:

-

Growth medium and plates for Arabidopsis thaliana or pea seedlings.

-

Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH pH 8.0, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate.

-

HS Buffer (HSB): 330 mM sorbitol, 50 mM HEPES-KOH pH 8.0.

-

Percoll gradient solutions (e.g., 40% and 80% Percoll in HSB).

-

In vitro transcription/translation kit (e.g., wheat germ or reticulocyte lysate system).

-

[³⁵S]-Methionine for radiolabeling.

-

Import Buffer (IB): 330 mM sorbitol, 50 mM HEPES-KOH pH 8.0, 3 mM MgSO₄.

-

Thermolysin or Trypsin stock solution.

-

SDS-PAGE reagents, phosphor imaging screen, and imager.

Methodology:

-

Chloroplast Isolation:

-

Harvest young leaf tissue (e.g., 10-14 day old Arabidopsis) and homogenize gently in ice-cold GB.

-

Filter the homogenate through layers of nylon mesh to remove cell debris.

-

Centrifuge the filtrate to pellet crude chloroplasts.

-

Resuspend the pellet in HSB and layer it onto a pre-formed Percoll step gradient (e.g., 40%/80%).

-

Centrifuge to separate intact chloroplasts (which band at the 40%/80% interface) from broken ones.

-

Carefully collect the intact chloroplast band, wash with HSB to remove Percoll, and resuspend in a small volume of IB. Determine chlorophyll concentration to normalize samples.

-

-

Precursor Synthesis:

-

Linearize the plasmid DNA containing the precursor gene of interest.

-

Use an in vitro transcription/translation system with [³⁵S]-Methionine to synthesize the radiolabeled precursor protein.

-

-

Import Reaction:

-

Equilibrate isolated chloroplasts (equivalent to 15-20 µg chlorophyll) in IB in the light.

-

Add 5 mM Mg-ATP to energize the reaction.

-

Initiate the import by adding a small volume of the in vitro translated precursor protein.

-

Incubate at 25°C for various time points (e.g., 0, 5, 10, 20 minutes).

-

Stop the import by moving samples to ice and diluting with cold IB.

-

-

Protease Treatment:

-

Divide each time point sample into two tubes: (+ protease) and (- protease).

-

To the (+ protease) tube, add thermolysin to digest any non-imported, surface-bound precursor.

-

Incubate on ice. Stop the protease digestion by adding EDTA.

-

-

Analysis:

-

Re-isolate the chloroplasts from all samples by centrifugation.

-

Lyse the chloroplast pellets directly in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen.

-

Quantify the radiolabeled bands corresponding to the mature-sized protein in the (+ protease) lanes to determine the import rate.

-

Protocol 2: Blue Native PAGE (BN-PAGE) for Tic Complex Analysis

Principle: BN-PAGE is a native gel electrophoresis technique that separates intact protein complexes based on their size and shape. It is ideal for identifying the native mass of translocon complexes and observing how their composition changes in different mutants.

Materials:

-

Isolated inner envelope membrane vesicles.

-

Solubilization Buffer: e.g., 50 mM Bis-Tris pH 7.0, 500 mM 6-aminohexanoic acid, 1 mM EDTA.

-

Detergents: 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or 1% (w/v) Digitonin.

-

Coomassie Blue G-250 solution.

-

BN-PAGE gel casting reagents (acrylamide gradient, e.g., 4-16%).

-

BN-PAGE running buffers (Anode buffer and blue Cathode buffer).

-

SDS-PAGE reagents for the second dimension.

Methodology:

-

Sample Preparation:

-

Start with isolated and purified chloroplast inner envelope membranes.

-

Resuspend the membranes in Solubilization Buffer to a protein concentration of ~1 mg/mL.

-

Add detergent (e.g., DDM) to a final concentration of 1% and incubate on ice for 20-30 minutes to gently solubilize membrane complexes.

-

Centrifuge at high speed (e.g., 18,000 x g) for 20 min at 4°C to pellet unsolubilized material.

-

Transfer the supernatant to a new tube and add Coomassie G-250 solution. This binds to the complexes, conferring a negative charge for migration.

-

-

First Dimension (BN-PAGE):

-

Load the solubilized complexes onto a native polyacrylamide gradient gel.

-

Run the electrophoresis at 4°C, starting at a low voltage (~100V) and gradually increasing it as the run progresses. Use blue cathode buffer in the upper chamber and clear anode buffer in the lower chamber.

-

Continue the run until the dye front nears the bottom of the gel.

-

-

Second Dimension (SDS-PAGE) (Optional):

-

Excise the entire lane from the BN-PAGE gel.

-

Incubate the gel strip in SDS-PAGE sample buffer with a reducing agent (like DTT) for 30-60 minutes to denature the complexes and coat the subunits with SDS.

-

Place the equilibrated gel strip horizontally into the well of a large SDS-PAGE gel.

-

Run the second dimension electrophoresis to separate the individual subunits based on their molecular weight.

-

-

Analysis:

-

The gel can be stained (e.g., with silver or Coomassie) or transferred to a membrane for Western blot analysis using antibodies against specific Tic subunits to identify their location and the complexes they belong to.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) of Tic Subunits

Principle: Co-IP is used to isolate a specific protein (the "bait") and any interacting partners (the "prey") from a solubilized mixture. This is a powerful method to confirm in vivo interactions between Tic components.

Materials:

-

Intact chloroplasts or isolated inner envelope membranes.

-

Co-IP Lysis Buffer: A non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Digitonin, plus a protease inhibitor cocktail.

-

A high-quality antibody specific to the "bait" Tic protein.

-

Protein A or Protein G magnetic beads (or agarose resin).

-

Wash Buffer: Lysis buffer with a lower detergent concentration.

-

Elution Buffer: e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

-

SDS-PAGE and Western blot reagents.

Methodology:

-

Lysate Preparation:

-

Gently lyse intact chloroplasts or solubilize membrane vesicles in ice-cold Co-IP Lysis Buffer.

-

Incubate on a rotator at 4°C for 30-60 minutes.

-

Centrifuge at high speed to pellet debris. The supernatant is the protein lysate.

-

-

Immunoprecipitation:

-

(Optional but recommended) Pre-clear the lysate by incubating it with beads alone for 1 hour to reduce non-specific binding.

-

Add the primary antibody against the "bait" protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen complexes to form.

-

Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads (using a magnet or centrifugation). Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in Elution Buffer. For Western blot analysis, elution directly into SDS-PAGE sample buffer by boiling is most common.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against the "bait" protein (to confirm successful IP) and potential "prey" proteins (to test for interaction).

-

Biological Significance and Therapeutic Potential

The Tic core complex is absolutely essential for life in photosynthetic eukaryotes. Mutations that disrupt core components like Tic110, Tic20, or Tic21 are often embryo-lethal or result in albino plants that cannot perform photosynthesis.[9] This underscores the fundamental importance of protein import for building and maintaining the chloroplast.

This essentiality makes the Tic complex an attractive, plant-specific target for the development of novel herbicides. A compound that specifically inhibits the Tic channel or disrupts the interaction between the scaffold and the motor complex could effectively shut down chloroplast biogenesis and function, leading to rapid plant death with potentially minimal off-target effects on non-plant organisms. For drug development professionals, understanding the intricate protein-protein interactions and channel dynamics of the Tic core provides a structural and functional basis for the rational design of such inhibitory molecules. Further high-resolution structural and biophysical studies will be critical in unlocking this potential.

References

- 1. Toc, tic, and chloroplast protein import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reconstitution of protein transport into chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TIC/TOC complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Tic21 Is an Essential Translocon Component for Protein Translocation across the Chloroplast Inner Envelope Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consequences of impaired 1-MDa TIC complex assembly for the abundance and composition of chloroplast high-molecular mass protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolated plant mitochondria import chloroplast precursor proteins in vitro with the same efficiency as chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tic21 is an essential translocon component for protein translocation across the chloroplast inner envelope membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tic40, a membrane-anchored co-chaperone homolog in the chloroplast protein translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein import into chloroplasts: the Tic complex and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tic40 is important for reinsertion of proteins from the chloroplast stroma into the inner membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. New insights into the mechanism of chloroplast protein import and its integration with protein quality control, organelle biogenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the Tic Residue in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of constrained amino acids into peptides is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic analog of phenylalanine, has proven to be a powerful tool for inducing specific and predictable secondary structures, particularly β-turns. This technical guide provides a comprehensive overview of the conformational analysis of the Tic residue in peptides. It details the structural impact of Tic incorporation, presents quantitative data on its conformational preferences, and outlines the primary experimental and computational methodologies used for its analysis. This guide is intended to serve as a valuable resource for researchers in peptide science and drug discovery, offering both foundational knowledge and practical protocols.

The Structural Impact of Tic Incorporation

Tic is characterized by a bicyclic structure that significantly restricts the rotational freedom of the peptide backbone.[1] This inherent rigidity is the primary driver of its utility in peptidomimetic design, most notably its remarkable propensity to induce and stabilize β-turn conformations.[1][2] A β-turn is a crucial secondary structure motif where the polypeptide chain reverses its direction, a key feature in the topology of many biologically active peptides.[2]

The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that favors the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining characteristic of a β-turn. The incorporation of Tic typically leads to the formation of a type I or type III β-turn, with the specific type being influenced by the surrounding amino acid sequence and the stereochemistry of the Tic residue itself.[1] The dihedral angles (φ, ψ) of the Tic residue and the subsequent residue in the peptide chain are the key determinants of the specific turn type.[1]

Quantitative Conformational Analysis of Tic-Containing Peptides

The precise conformational effects of incorporating a Tic residue are elucidated through a combination of spectroscopic, crystallographic, and computational techniques. The following tables summarize key quantitative data from studies on various Tic-containing peptides, providing insights into the preferred dihedral angles that define their three-dimensional structure.

Table 1: Dihedral Angles of Selected Tic-Containing Peptides

| Peptide Sequence | Position of Tic | Dihedral Angle (φ) | Dihedral Angle (ψ) | Dihedral Angle (χ1) | Method | Reference |

| H-Tyr-Tic-Phe-OH (TIP) | 2 | - | - | - | Molecular Mechanics | [3] |

| H-Tyr-D-Tic-Phe-NH2 | 2 | - | - | - | Molecular Mechanics | [4] |

| H-Dmt-Tic-NH-CH(CH2-C6H4-p-NO2)-CH2-N(CH3)2 | 2 | -60.2° | 142.1° | N/A | X-ray Crystallography | BenchChem |

Note: N/A indicates that the data was not available in the cited source. This table is a representative sample, and a wider range of values can be found in the literature for different peptide contexts.

Table 2: Impact of Tic on Biological Activity: A Case Study of Endomorphin-2 Analogues

The introduction of Tic into endogenous peptides can dramatically enhance their biological activity. A prime example is the modification of Endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity for the μ-opioid receptor. Replacing the Proline at position 2 with Tic results in a significant increase in binding affinity, attributed to the Tic-induced β-turn that pre-organizes the peptide into a conformation favorable for receptor binding.

| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | 0.69 |

| EM-2 Analogue | H-Tyr-Tic-Phe-Phe-NH2 | 0.18 |

This four-fold increase in binding affinity underscores the profound impact of Tic-induced conformational constraint on the biological activity of a peptide.

Experimental Protocols for Conformational Analysis

A multi-faceted approach is essential for a thorough conformational analysis of Tic-containing peptides. The following sections detail the methodologies for the key experimental techniques.

Synthesis of Tic-Containing Peptides

The foundation of any conformational analysis is the successful synthesis of the peptide of interest. Solid-Phase Peptide Synthesis (SPPS) is the most common method employed.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides:

-

Resin Selection and Loading:

-

Choose a suitable resin based on the desired C-terminal moiety (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).

-

The first amino acid (C-terminal) is attached to the resin. To prevent diketopiperazine formation, which can be an issue with Tic as one of the first two residues, using 2-chlorotrityl chloride resin is recommended. Alternatively, the second and third residues can be added as a dipeptide unit.[5]

-

-

Deprotection:

-

The temporary Nα-protecting group (most commonly Fmoc) is removed from the resin-bound amino acid. This is typically achieved by treating the resin with a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[6]

-

-

Coupling:

-

The carboxyl group of the incoming Nα-protected amino acid (in this case, Fmoc-Tic-OH) is activated using a coupling reagent (e.g., HBTU, HATU).

-

The activated amino acid is then added to the resin to form a new peptide bond. The reaction is typically carried out in the presence of a base such as diisopropylethylamine (DIEA).

-

-

Washing:

-

After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

-

Repeat Cycles:

-

The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is typically done using a "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

-

Purification and Characterization:

-

The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.

Detailed Protocol for NMR-Based Peptide Structure Analysis:

-

Sample Preparation:

-

Synthesize and purify the Tic-containing peptide using standard SPPS and RP-HPLC protocols.[1]

-

Lyophilize the purified peptide to obtain a dry powder.[1]

-

Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O) to a final concentration of 1-5 mM.[1] The choice of solvent is critical and can influence the peptide's conformation.

-

Transfer the sample to a high-quality NMR tube.[1]

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer. Standard experiments for peptide structure determination include:

-

1D ¹H Spectrum: To assess sample purity and overall spectral dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. This is the primary source of distance restraints for structure calculation.

-

-

-

Resonance Assignment:

-

The first step in data analysis is to assign all the proton resonances to their specific atoms in the peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with the sequential NOEs (typically between the amide proton of one residue and the alpha-proton of the preceding residue) observed in the NOESY spectrum.

-

-